N-Acetyl-D-glucosamine-18O

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

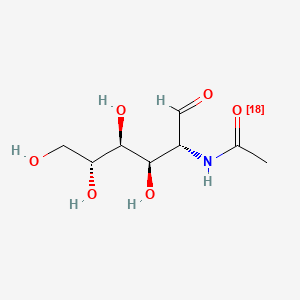

N-Acetyl-D-glucosamine-18O: is a derivative of glucose, specifically an amino sugar where an acetyl group is attached to the nitrogen atom. This compound is a stable isotope-labeled form of N-acetyl-D-glucosamine, where the oxygen atom is replaced with the isotope oxygen-18. It is a key component in the structure of chitin, which is found in the exoskeletons of arthropods and the cell walls of fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: N-Acetyl-D-glucosamine-18O can be synthesized through the acetylation of D-glucosamine using acetic anhydride in the presence of a catalyst. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the selective acetylation of the amino group.

Enzymatic Production: An efficient method involves the use of chitinase enzymes to hydrolyze chitin, which is abundant in crustacean shells, into N-acetyl-D-glucosamine.

Industrial Production Methods:

Extraction from Chitin: Industrially, N-acetyl-D-glucosamine is produced by extracting chitin from crustacean shells, followed by hydrolysis using strong acids or enzymes.

Fermentation: Another method involves the fermentation of glucose using genetically modified microorganisms that can convert glucose into N-acetyl-D-glucosamine.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: It can be oxidized to produce various derivatives, including glucosaminic acid, under controlled conditions.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Common Reagents and Conditions:

Acidic Hydrolysis: Hydrochloric acid or sulfuric acid is commonly used for hydrolysis reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

Major Products:

Hydrolysis Products: D-glucosamine and acetic acid.

Oxidation Products: Glucosaminic acid and other oxidized derivatives.

Reduction Products: Alcohol derivatives of this compound.

Scientific Research Applications

Chemistry:

- Used as a precursor in the synthesis of various bioactive compounds.

- Serves as a model compound in studying the behavior of amino sugars in different chemical reactions.

Biology:

- Plays a crucial role in the study of glycosylation processes in cells.

- Used in research on cell signaling and communication due to its involvement in glycoprotein formation.

Medicine:

- Investigated for its potential in treating osteoarthritis and other joint-related conditions.

- Studied for its role in wound healing and tissue regeneration.

Industry:

- Utilized in the production of biodegradable polymers.

- Employed in the cosmetic industry for its moisturizing properties.

Mechanism of Action

Molecular Targets and Pathways:

- N-Acetyl-D-glucosamine-18O is involved in the biosynthesis of glycoproteins and glycosaminoglycans, which are essential components of the extracellular matrix.

- It modulates the activity of enzymes involved in glycosylation, influencing various cellular processes such as cell adhesion, migration, and proliferation .

- In the context of osteoarthritis, it is believed to promote cartilage repair by stimulating the synthesis of proteoglycans and inhibiting inflammatory pathways .

Comparison with Similar Compounds

N-Acetyl-D-glucosamine: The non-isotope-labeled form, widely used in similar applications.

D-Glucosamine: Lacks the acetyl group, used primarily in dietary supplements for joint health.

N-Acetylgalactosamine: Similar structure but differs in the orientation of the hydroxyl group on the fourth carbon atom.

Uniqueness:

- The presence of the isotope oxygen-18 makes N-Acetyl-D-glucosamine-18O particularly useful in tracer studies and metabolic research.

- Its stable isotope labeling allows for precise tracking and analysis in biochemical pathways, providing insights that are not possible with non-labeled compounds.

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

223.21 g/mol |

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i12+2 |

InChI Key |

MBLBDJOUHNCFQT-RICFPOPLSA-N |

Isomeric SMILES |

CC(=[18O])N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.